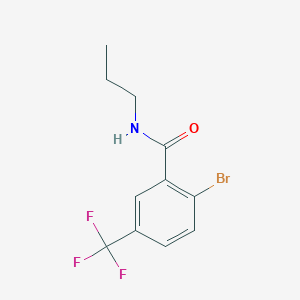

2-Bromo-N-propyl-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-propyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c1-2-5-16-10(17)8-6-7(11(13,14)15)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYOGQJGMUPJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-5-(trifluoromethyl)benzoic Acid

The benzoic acid intermediate is typically synthesized via two routes:

Reduction and Oxidation of 2-Bromo-5-(trifluoromethyl)benzonitrile

A common approach involves reducing 2-bromo-5-(trifluoromethyl)benzonitrile to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) . For instance, treatment of the nitrile (10.4 mmol) with DIBAL-H (21 mmol) in toluene at −78°C yields 2-bromo-5-(trifluoromethyl)benzaldehyde in 76% yield after flash chromatography. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Direct Hydrolysis of the Nitrile

Alternatively, the nitrile group can be hydrolyzed under acidic (e.g., HCl/H₂SO₄) or basic (e.g., NaOH/H₂O₂) conditions. However, the electron-withdrawing trifluoromethyl and bromo groups may hinder hydrolysis, necessitating harsh conditions that risk side reactions.

Amidation Strategies

The conversion of 2-bromo-5-(trifluoromethyl)benzoic acid to the target benzamide involves coupling with propylamine. Two primary methods are employed:

Activation via Acid Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Reaction with propylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C affords the amide. For example, in a representative procedure, 4-formylbenzoic acid was activated with isobutyl chloroformate (IBCF) in DCM, followed by benzylamine addition to yield an N-benzylbenzamide derivative. Adapting this method, propylamine would replace benzylamine, with similar stoichiometry (1:1.2 acid-to-amine ratio).

Coupling Reagent-Mediated Amidation

Modern coupling agents such as HATU or EDCl/HOBt enhance efficiency. In a protocol from, 4-formyl-N-(2-(trifluoromethyl)benzyl)benzamide was synthesized using IBCF activation, yielding 70% after recrystallization. Applying this to the target compound, 2-bromo-5-(trifluoromethyl)benzoic acid (1 equiv) is activated with HATU (1.2 equiv) and DIEA (2 equiv) in DCM, followed by propylamine (1.5 equiv) at room temperature.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Temperature Control

Workup and Purification

-

Extraction with saturated NaHCO₃ removes unreacted acid.

-

Flash chromatography (hexanes/ethyl acetate gradients) or recrystallization (ethyl acetate/hexane) isolates the product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time alignment with standards and >95% purity.

-

Melting Point : Sharp melting range (e.g., 120–122°C) indicates crystalline homogeneity.

Comparative Analysis of Methodologies

Scalability and Industrial Relevance

The DIBAL-H route, despite its cryogenic demands, is scalable to kilogram quantities, as evidenced by patent , which details analogous bromo-trifluoromethyl syntheses. Coupling reagent-based methods, while efficient, may face cost barriers in large-scale production, favoring acid chloride routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-propyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or alcohols.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

2-Bromo-N-propyl-5-(trifluoromethyl)benzamide serves as a versatile building block in the synthesis of pharmaceutical compounds. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its structural features allow for modifications that can lead to compounds with improved therapeutic effects.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of trifluoromethyl-substituted benzamides exhibit antimicrobial properties. For instance, similar compounds have shown activity against pathogens like Candida albicans and Escherichia coli, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Materials Science

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in materials science. Its ability to participate in various chemical reactions allows it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Table 1: Properties Relevant to Material Applications

| Property | Description |

|---|---|

| Lipophilicity | Enhanced due to trifluoromethyl group |

| Reactivity | Can undergo nucleophilic substitution and coupling |

| Stability | Increased metabolic stability due to structural features |

Biological Studies

Enzyme Inhibition and Receptor Binding

In biological research, this compound can be utilized to study enzyme inhibition and receptor interactions. Its structural attributes allow it to modulate the activity of specific enzymes or receptors, making it a valuable tool in pharmacological studies.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through binding interactions with molecular targets. The trifluoromethyl group not only enhances lipophilicity but also facilitates halogen bonding interactions with biological macromolecules, potentially increasing the efficacy of drug candidates developed from this compound.

Synthesis and Reaction Pathways

Understanding the synthesis routes is crucial for optimizing the production of this compound for research applications.

Synthetic Route Overview

- Bromination : The starting material undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Amidation : The brominated product reacts with propylamine to form the desired benzamide compound.

- Industrial Scale-Up : Continuous flow reactors may be employed for efficient production at an industrial scale.

Mechanism of Action

The mechanism of action of 2-Bromo-N-propyl-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Amide vs. Amine : The amide group in the target compound enhances stability through resonance and hydrogen bonding, unlike the primary amine in 6-Bromo-α,α,α-trifluoro-m-toluidine, which is more basic and prone to oxidation or corrosion .

- Substituent Effects: The propyl chain in the target compound likely improves lipid solubility compared to the cyclohexyl group in 2-Amino-N-cyclohexyl-5-bromobenzamide, which may hinder membrane permeability in biological systems .

- Electron-Withdrawing Groups : The trifluoromethyl and bromine groups in all compounds reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. The nitro group in 5-Bromo-2-nitrobenzotrifluoride further increases reactivity, making it suitable for explosive or high-energy material synthesis .

Key Observations :

- Safety : The amine-containing compound (6-Bromo-α,α,α-trifluoro-m-toluidine) requires stringent handling due to its corrosive nature, whereas the amide group in the target compound likely reduces acute toxicity .

- Solubility: The nitro derivative (5-Bromo-2-nitrobenzotrifluoride) is highly lipophilic, while the target compound’s propyl amide may balance polar and nonpolar solubility, advantageous for drug formulation.

Crystallographic and Computational Insights

Crystallographic tools like Mercury CSD 2.0 enable comparative analysis of packing patterns and intermolecular interactions. For example:

- Hydrogen Bonding : The amide group in the target compound may form stronger intermolecular H-bonds than the amine in 6-Bromo-α,α,α-trifluoro-m-toluidine, leading to denser crystal packing.

- Packing Efficiency : The trifluoromethyl group’s steric bulk could disrupt π-π stacking in the target compound compared to planar nitro derivatives.

Biological Activity

2-Bromo-N-propyl-5-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C12H12BrF3N

- Molecular Weight: 324.14 g/mol

- Structure: The compound features a bromine atom and a trifluoromethyl group attached to a benzamide backbone, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom enhances halogen bonding interactions, while the trifluoromethyl group increases lipophilicity and metabolic stability. These characteristics may lead to modulation of various biological pathways, including:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites.

- Receptor Interaction: It can alter receptor functions by engaging with critical residues.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| S. aureus | 8 |

| P. aeruginosa | 16 |

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, effectively reducing cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.89 |

| A549 | 3.62 |

| HeLa | 2.06 |

The compound's mechanism in cancer cells may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzamide derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms . -

Anticancer Evaluation:

In another investigation focusing on various benzamide derivatives as anticancer agents, this compound was shown to exhibit potent cytotoxic effects against several cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR). The study reported an IC50 value of 4.62 µM against EGFR-mutant cells .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Bromo-N-propyl-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amidation of 2-bromo-5-(trifluoromethyl)benzoic acid with n-propylamine. Optimization involves:

- Catalysts : Use coupling agents like EDCI or HATU to enhance reaction efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., trifluoromethyl group decomposition) .

- Example : In a reported procedure, 2-bromo-4-(trifluoromethyl)benzoic acid (91% yield) was reacted with N-methoxy-N-methylamine using HATU/DIPEA in DMF, yielding the target compound with >90% purity .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR : H and C NMR verify substituent positions. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in F NMR .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 312.2 [M+H]) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bromine and trifluoromethyl spatial arrangements .

Q. What are the primary applications of this compound in medicinal chemistry?

- Drug Design : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, similar benzamides inhibit bacterial Leu-tRNA synthetase, suggesting antimicrobial potential .

- Pharmacophore Development : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to generate derivatives for SAR studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported binding modes of this compound analogs?

- Approach :

- Mercury CSD : Compare packing motifs and intermolecular interactions (e.g., halogen bonding via bromine) across analogs .

- Docking Studies : Use programs like AutoDock to model ligand-enzyme complexes, cross-validated with crystallographic data (e.g., PDB entries) .

Q. What experimental and computational methods are recommended to analyze the electron-withdrawing effects of the trifluoromethyl group?

- Experimental :

- Hammett Constants : Measure σ values (CF: σ = 0.43) to quantify electronic effects on reaction rates .

- IR Spectroscopy : Stretching frequencies of adjacent carbonyl groups shift due to electron withdrawal (e.g., C=O at ~1680 cm) .

- Computational :

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set models charge distribution and electrostatic potential surfaces .

Q. How can conflicting solubility data for this compound in polar solvents be addressed?

- Strategies :

- Hansen Solubility Parameters : Calculate δ, δ, δ to identify optimal solvents (e.g., DMSO: δ = 10.2).

- Co-solvency : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility without decomposition .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability during dissolution (decomposition onset >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.